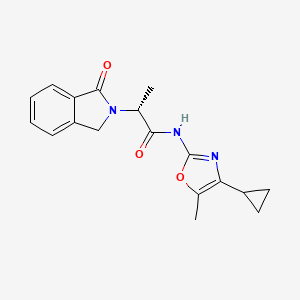![molecular formula C19H22N2O3 B7349695 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide](/img/structure/B7349695.png)
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions.
科学研究应用
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, and addiction. It works by blocking the this compound receptors in the brain, which are responsible for regulating appetite, metabolism, and reward pathways. By blocking these receptors, this compound receptor antagonist can reduce food intake, increase energy expenditure, and decrease the reinforcing effects of drugs of abuse.
作用机制
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist works by blocking the activity of the this compound receptors in the brain. These receptors are primarily located in the hypothalamus, which is responsible for regulating appetite and metabolism. By blocking these receptors, this compound receptor antagonist can reduce food intake and increase energy expenditure. It also blocks the reinforcing effects of drugs of abuse by reducing the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound receptor antagonist has been shown to have several biochemical and physiological effects. It can reduce food intake, increase energy expenditure, and improve glucose metabolism. It also reduces the reinforcing effects of drugs of abuse by reducing the release of dopamine in the brain. However, this compound receptor antagonist can also have some adverse effects such as nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist has several advantages for lab experiments. It can be used to study the role of this compound receptors in various medical conditions such as obesity, diabetes, and addiction. It can also be used to develop new drugs that target the this compound receptors. However, this compound receptor antagonist also has some limitations for lab experiments. It can be difficult to synthesize and purify, and it can have some adverse effects on animal models.
未来方向
There are several future directions for 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist research. One direction is to develop new drugs that target the this compound receptors with fewer adverse effects. Another direction is to study the role of this compound receptors in other medical conditions such as anxiety and depression. Additionally, more research is needed to understand the long-term effects of this compound receptor antagonist on human health. Finally, more studies are needed to explore the potential of this compound receptor antagonist as a treatment for obesity, diabetes, and addiction.
Conclusion:
In conclusion, this compound receptor antagonist is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It works by blocking the this compound receptors in the brain, which are responsible for regulating appetite, metabolism, and reward pathways. This compound receptor antagonist has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound receptor antagonist research, and more studies are needed to explore its potential as a treatment for obesity, diabetes, and addiction.
合成方法
The synthesis of 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 3-(hydroxymethyl)-3-phenylcyclobutanone with 2-cyclobutyl-1,3-oxazole-4-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using chromatography techniques to obtain the final product.
属性
IUPAC Name |
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-12-19(14-7-2-1-3-8-14)9-15(10-19)20-17(23)16-11-24-18(21-16)13-5-4-6-13/h1-3,7-8,11,13,15,22H,4-6,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFTPBLUKXHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)C(=O)NC3CC(C3)(CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(difluoromethyl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methylfuran-2-carboxamide](/img/structure/B7349615.png)
![N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methyl-2-(4-methylimidazol-1-yl)propanamide](/img/structure/B7349620.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[3-(hydroxymethyl)cyclobutyl]propanamide](/img/structure/B7349636.png)
![2-(4-hydroxyoxan-4-yl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7349638.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[3-(hydroxymethyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B7349642.png)
![N-[3-(hydroxymethyl)cyclobutyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B7349643.png)
![1-benzyl-5-ethyl-N-[3-(hydroxymethyl)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B7349647.png)
![5-(difluoromethyl)-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7349661.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-5,6-dimethylpyridine-2-carboxamide](/img/structure/B7349683.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7349702.png)

![2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide](/img/structure/B7349720.png)
![N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7349738.png)
